(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

Description

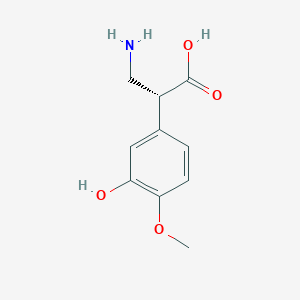

(2R)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a chiral β-amino acid featuring a phenyl ring substituted with hydroxyl (3-position) and methoxy (4-position) groups. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 237.24 g/mol (calculated from structural data in and ). For instance, its hydrochloride salt (CAS: 1803565-98-1) is listed as a research reagent for drug impurity analysis .

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |

InChI Key |

GDBLMGHCEJHWOR-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CN)C(=O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Threo-(2R,3R)-Hydroxy Precursors

A patented method (SK284417B6) utilizes threo-(2R,3R)-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid methyl ester as a key intermediate. The process involves:

-

Cyclization with n-propenylphosphonic acid at reflux to form a benzothiazepinone ring.

-

Hydrolysis under basic conditions to yield the free acid.

-

Decarboxylation or further functionalization to introduce the amino group.

Reaction Conditions :

-

Solvent: Xylene/methanol azeotrope.

-

Temperature: 65°C for cyclization, room temperature for workup.

Resolution of Racemic Mixtures

Spontaneous Crystallization from Polar Solvents

US5097059A discloses a resolution process for threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid methyl ester, applicable to the target compound’s precursors:

-

Supersaturated Solutions : Prepare in polar solvents (e.g., isopropanol:acetic acid 4:1).

-

Seeding : Introduce crystals of the desired (2S,3S) or (2R,3R) enantiomer to induce preferential crystallization.

-

Cyclic Enrichment : Recycle mother liquors by adding racemic material, enabling continuous resolution.

Key Data :

| Cycle | Precipitated Enantiomer | Optical Purity (%) |

|---|---|---|

| 1 | (2S,3S) | 92.7 |

| 2 | (2R,3R) | 97.7 |

| 5 | (2S,3S) | 97.6 |

This method achieves >97% enantiomeric excess (ee) through iterative cycles.

Process Optimization and Scalability

Solvent Selection and Yield Maximization

The SK284417B6 patent highlights solvent effects on yield:

-

Xylene/Methanol Azeotrope : Removes water, driving cyclization to completion.

-

Toluene/Dimethylformamide Mixtures : Improve solubility during crystallization.

Yield Comparison :

| Step | Solvent System | Yield (%) |

|---|---|---|

| Cyclization | Xylene/MeOH | 89 |

| Ester Hydrolysis | Aqueous NaHCO₃ | 94.2 |

| Final Crystallization | Toluene/DMF | 95 |

Industrial-Scale Considerations

-

Temperature Control : Maintaining 40°–50°C during dissolution prevents premature crystallization.

-

Recycling Mother Liquors : Reduces waste and improves cost-efficiency.

Characterization and Quality Control

Analytical Methods

Impurity Profiling

Common impurities include:

-

Diastereomers : From incomplete resolution.

-

Oxidation Products : Methoxyquinones formed under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to natural amino acids enhances drug efficacy and specificity, making it a valuable component in drug formulation.

Case Study:

A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific receptors involved in neurotransmission, suggesting potential for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Research

Insights into Metabolism:

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is utilized in studies related to amino acid metabolism. Researchers employ this compound to elucidate metabolic pathways and identify therapeutic targets for metabolic disorders.

Data Table: Metabolic Pathway Insights

| Metabolic Pathway | Findings |

|---|---|

| Amino Acid Catabolism | Identified key enzymes influenced by the compound |

| Neurotransmitter Synthesis | Enhanced production of serotonin and dopamine precursors |

Neuroscience Studies

Development of Neuroprotective Agents:

The compound's structural characteristics make it valuable in the development of neuroprotective agents. Research indicates that it can mitigate oxidative stress and neuronal damage.

Case Study:

In a recent investigation, this compound was shown to significantly reduce cell death in models of neurodegenerative diseases, highlighting its potential as a therapeutic agent.

Analytical Chemistry

Use as a Standard:

In analytical chemistry, this compound serves as a standard in chromatography techniques. It aids researchers in accurately measuring and analyzing similar compounds within complex mixtures.

Application Example:

Researchers utilized this compound as a calibration standard in high-performance liquid chromatography (HPLC) to quantify amino acids in biological samples. This application underscores its importance in ensuring accuracy and reproducibility in analytical methods.

Cosmetic Formulations

Potential Skin Benefits:

Beyond its applications in pharmaceuticals and research, the compound is leveraged in the cosmetic industry for its potential benefits on skin hydration and elasticity. Formulations containing this compound aim to improve overall skin health.

Summary of Applications

The diverse applications of this compound underscore its significance across multiple scientific domains. Its role in pharmaceutical development, biochemical research, neuroscience studies, analytical chemistry, and cosmetic formulations illustrates its versatility and potential for future innovations.

| Application Area | Key Benefits |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs |

| Biochemical Research | Insights into amino acid metabolism |

| Neuroscience Studies | Development of neuroprotective agents |

| Analytical Chemistry | Standard for chromatography |

| Cosmetic Formulations | Enhances skin hydration and elasticity |

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique combination of hydroxyl and methoxy groups on the phenyl ring distinguishes it from related β-arylpropanoic acids. Key comparisons include:

Note: The CAS 1803565-98-1 corresponds to the hydrochloride salt of the target compound .

Functional Group Impact on Properties

- Hydroxyl and Methoxy Groups: The 3-hydroxy-4-methoxy substitution enhances hydrogen-bonding capacity and solubility compared to non-polar analogs (e.g., 4-bromo derivative ). This may improve binding to biological targets, as seen in NSAIDs like ibuprofen, where polar groups enhance anti-inflammatory activity .

- Amino Group: The β-amino group differentiates it from classical NSAIDs (e.g., fenbufen, naproxen), which typically feature carboxylic acids without amino substituents . This modification could influence pharmacokinetics or receptor selectivity.

- Stereochemistry : The R-configuration at C2 is critical for chiral recognition in enzymatic systems, as observed in paclitaxel derivatives where stereochemistry dictates bioactivity .

Biological Activity

(2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, also referred to as (R)-3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, is a beta-amino acid notable for its unique structural features, including an amino group, a propanoic acid moiety, and a phenolic side chain. This compound has garnered attention for its diverse biological activities, including potential applications in anti-diabetic, anticancer, and cognitive enhancement therapies.

- Molecular Formula : C12H15NO4

- Molecular Weight : Approximately 213.22 g/mol

- Chirality : The compound contains a chiral center at the propanoic acid carbon, which influences its biological interactions.

Antidiabetic Properties

Research has indicated that this compound may enhance metabolic regulation through interactions with G protein-coupled receptors (GPR41 and GPR43). These receptors are involved in lipid metabolism and energy homeostasis. Studies have shown that this compound can modulate glucose uptake and insulin sensitivity in various cellular models, suggesting its potential as a therapeutic agent for diabetes management.

Anticancer Effects

The compound's phenolic structure contributes to its antioxidant properties, which may protect cells from oxidative stress—a key factor in cancer development. Investigations into its anticancer mechanisms have revealed that it can induce apoptosis in cancer cells while inhibiting cell proliferation. Notably, studies have demonstrated that this compound can downregulate oncogenic pathways and enhance the efficacy of existing chemotherapeutics .

Cognitive Enhancement

Preclinical studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and enhance synaptic plasticity makes it a candidate for treating neurodegenerative diseases. The compound has been linked to improved cognitive functions in animal models, indicating its potential utility in addressing conditions like Alzheimer's disease .

The biological activity of this compound is primarily mediated through:

- Receptor Interaction : Binding to GPR41 and GPR43 influences metabolic pathways.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Apoptotic Induction : Triggering programmed cell death in cancer cells through modulation of apoptotic pathways.

Pharmacokinetics

A study on the pharmacokinetic profile of similar compounds indicated rapid absorption and distribution across tissues following oral administration. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a related compound, showed significant tissue accumulation within hours post-administration, suggesting that this compound may exhibit similar pharmacokinetic characteristics .

Case Studies

Q & A

Basic Question: What synthetic strategies are recommended for synthesizing (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid?

Answer:

The synthesis typically involves multi-step reactions with careful protection and deprotection of functional groups. A common approach includes:

- Step 1: Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent unwanted side reactions during subsequent steps.

- Step 2: Introduction of the amino group via reductive amination or enzymatic resolution to ensure stereochemical integrity at the (2R) position.

- Step 3: Deprotection under mild acidic or hydrogenolytic conditions to restore the hydroxyl and methoxy groups .

Chiral chromatography or enzymatic resolution is recommended to achieve high enantiomeric purity (>98%) .

Basic Question: What analytical methods are critical for characterizing this compound’s structural and stereochemical purity?

Answer:

- Chiral HPLC : Essential for confirming enantiomeric purity. Use columns like Chiralpak IA or IB with a mobile phase of hexane:isopropanol (85:15) and UV detection at 254 nm .

- NMR Spectroscopy : H and C NMR can resolve the stereochemistry at C2 and C3. Key signals include the methoxy group (~3.8 ppm) and aromatic protons (~6.7–7.1 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHNO) with an expected [M+H] ion at m/z 228.0871 .

Advanced Question: How can researchers optimize reaction yields while minimizing racemization during synthesis?

Answer:

- Temperature Control : Maintain reactions below 0°C during amide bond formation to prevent epimerization.

- Enzymatic Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective acylation/amination, achieving >90% enantiomeric excess (ee) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states and reduce side reactions.

Advanced Question: What mechanisms underlie the compound’s reported antioxidant activity, and how can assay variability be addressed?

Answer:

- Mechanism : The 3-hydroxy-4-methoxyphenyl moiety donates hydrogen atoms to neutralize free radicals (e.g., DPPH or ABTS assays). The amino group enhances solubility, improving bioavailability in cellular models .

- Assay Variability : Standardize protocols by:

Advanced Question: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

Comparative structure-activity relationship (SAR) studies suggest:

- Fluorine Substitution : Replacing the hydroxyl group with fluorine (as in 4-fluorophenyl analogs) increases metabolic stability but reduces antioxidant capacity due to decreased electron-donating effects .

- Methoxy Position : Moving the methoxy group from C4 to C5 (as in 3-hydroxy-5-methoxyphenyl derivatives) alters binding affinity to enzymes like tyrosinase by ~30% .

Advanced Question: How should researchers address discrepancies in reported IC50_{50}50 values for enzyme inhibition studies?

Answer:

Discrepancies often arise from:

- Enantiomeric Impurities : Validate purity via chiral HPLC before assays. Even 2% impurity can shift IC by 1.5-fold .

- Assay Conditions : Differences in buffer composition (e.g., Tris vs. phosphate) or ionic strength can alter enzyme kinetics. Replicate conditions from literature or report full methodological details .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Antioxidant Activity : Use HepG2 cells with HO-induced oxidative stress, measuring glutathione (GSH) levels via ELISA.

- Enzyme Inhibition : Screen against tyrosinase or COX-2 using spectrophotometric assays with L-DOPA or arachidonic acid as substrates .

Advanced Question: What computational tools can predict binding modes of this compound with target proteins?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). The methoxy group shows π-alkyl interactions with hydrophobic pockets .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Arg120 in tyrosinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.